p-Terphenyl, 2,4,4'',6-tetrachloro-

説明

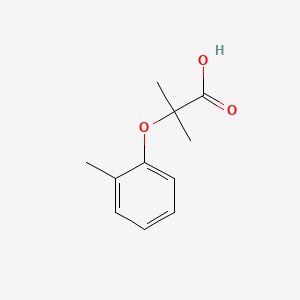

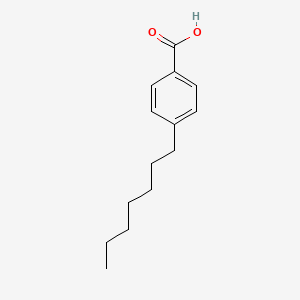

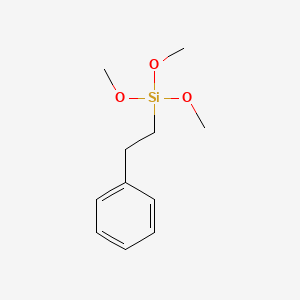

P-Terphenyl, 2,4,4’‘,6-tetrachloro- is a chemical compound with the molecular formula C18H10Cl4 . It has an average mass of 368.084 Da and a monoisotopic mass of 365.953674 Da . It is also known by other names such as 1,1’:4’,1’‘-Terphenyl, 2,4,4’',6-tetrachloro- .

Molecular Structure Analysis

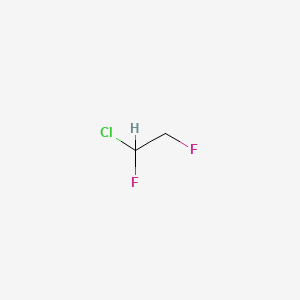

The InChI representation of the molecule isInChI=1S/C18H10Cl4/c19-14-7-5-12 (6-8-14)11-1-3-13 (4-2-11)18-16 (21)9-15 (20)10-17 (18)22/h1-10H . The Canonical SMILES representation is C1=CC (=CC=C1C2=CC=C (C=C2)Cl)C3=C (C=C (C=C3Cl)Cl)Cl . Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 465.6±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 69.9±3.0 kJ/mol, and the flash point is 235.4±24.7 °C . The index of refraction is 1.628, and the molar refractivity is 95.0±0.3 cm3 . It has 0 hydrogen bond acceptors and donors, and 2 freely rotating bonds .科学的研究の応用

Structural Diversity and Biological Activity

p-Terphenyls are aromatic compounds consisting of a central benzene ring substituted with two phenyl groups, and they are mainly isolated from terrestrial and marine organisms . The central ring of p-Terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols . p-Terphenyls have been reported to have cytotoxic, antimicrobial, antioxidant and α-glucosidase inhibitory effects .

Antifungal and Antibacterial Activity

Compound 25, a type of p-Terphenyl, showed antifungal activity against Candida albicans with a MIC of 32 μg/ml and antibacterial activity against Bacillus subtilis with a MIC value of 64 μg/ml . This compound was isolated from Nocardiopsis gilva YIM 90087, a halophilic actinomycete isolated from saline soil samples .

Cytotoxicity and Anti-Inflammation

2-Hydroxy-3,6-dimethoxy-p-terphenyl, a type of p-Terphenyl, exhibited cytotoxicity against HCT116 cells with the IC50 value of 3.76 ± 0.03 μM and also inhibited NO production in LPS-induced RAW264.7 macrophages with the IC50 value of 22.82 ± 0.015 μM .

Lipid Peroxidation Inhibition

Curtisians A, B, C and D, types of p-Terphenyls, exhibited inhibitory activity against lipid peroxidation with IC50 values of 0.15, 0.17, 0.24 and 0.14 μg/ml, respectively .

Structural Modification

Comprehensive consideration of the HRESIMS and NMR data suggested that one type of p-Terphenyl could be derived from the cyclization between the hydroxyl group 4-OH and C-3′′′ of the isopentyl group of another type of p-Terphenyl .

Source of Isolation

Most of the natural p-Terphenyls were isolated from terrestrial organisms. However, the sources and production of the terrestrial organisms are limited, and marine organisms are considered the most recent source of bioactive natural products in relation to terrestrial plants and nonmarine microorganisms .

特性

IUPAC Name |

1,3,5-trichloro-2-[4-(4-chlorophenyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl4/c19-14-7-5-12(6-8-14)11-1-3-13(4-2-11)18-16(21)9-15(20)10-17(18)22/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBLRJMGICHAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977165 | |

| Record name | 1~2~,1~4~,1~6~,3~4~-Tetrachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Terphenyl, 2,4,4'',6-tetrachloro- | |

CAS RN |

61576-97-4 | |

| Record name | 1,1':4',1''-Terphenyl, 2,4,4'',6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061576974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1~2~,1~4~,1~6~,3~4~-Tetrachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1345986.png)